molecular formula C20H16Br2O5 B12598566 2,4-Bis[(2-bromophenyl)(hydroxy)methyl]benzene-1,3,5-triol CAS No. 651322-74-6

2,4-Bis[(2-bromophenyl)(hydroxy)methyl]benzene-1,3,5-triol

Cat. No.: B12598566
CAS No.: 651322-74-6
M. Wt: 496.1 g/mol
InChI Key: FIQQXXJFNZRUIF-UHFFFAOYSA-N
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Description

2,4-Bis[(2-bromophenyl)(hydroxy)methyl]benzene-1,3,5-triol is a synthetic organic compound of interest in various research fields. Its molecular structure, featuring bromophenyl and triol groups, suggests potential application as a building block or intermediate in synthetic chemistry and materials science. Researchers are investigating its use in the development of novel polymers and coordination frameworks. The mechanism of action for this compound is highly dependent on the specific research context and application. Please consult the scientific literature for detailed studies. This product is strictly for research purposes in a controlled laboratory setting. It is not intended for diagnostic, therapeutic, or any other human use.

Properties

CAS No.

651322-74-6

Molecular Formula

C20H16Br2O5

Molecular Weight

496.1 g/mol

IUPAC Name

2,4-bis[(2-bromophenyl)-hydroxymethyl]benzene-1,3,5-triol

InChI

InChI=1S/C20H16Br2O5/c21-12-7-3-1-5-10(12)18(25)16-14(23)9-15(24)17(20(16)27)19(26)11-6-2-4-8-13(11)22/h1-9,18-19,23-27H

InChI Key

FIQQXXJFNZRUIF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C(C2=C(C(=C(C=C2O)O)C(C3=CC=CC=C3Br)O)O)O)Br

Origin of Product

United States

Preparation Methods

Method A: Direct Synthesis from 2-Bromobenzaldehyde

This method involves the reaction of 2-bromobenzaldehyde with a suitable hydroxyalkylation agent.

  • Reagents :

    • 2-Bromobenzaldehyde
    • Hydroxyalkylation agent (e.g., trimethylolpropane)
    • Acid catalyst (e.g., p-toluenesulfonic acid)
  • Procedure :

    • Mix the reagents in a solvent such as cyclohexane.
    • Heat the mixture under reflux conditions for several hours.
    • After completion of the reaction, neutralize with sodium bicarbonate.
    • Extract the product using ethyl acetate and wash with brine.
    • Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent.
  • Yield : Approximately 73% based on initial reactants.

Method B: Refluxing with Dimethylformamide

This method utilizes dimethylformamide as a solvent to enhance solubility and reaction kinetics.

  • Reagents :

    • 4-Bromobenzaldehyde
    • Dimethylformamide
    • Acid catalyst (e.g., p-toluenesulfonic acid)
  • Procedure :

    • Combine all reagents in a round-bottom flask.
    • Reflux the mixture for several hours until complete conversion is observed.
    • Cool the mixture and quench with sodium bicarbonate solution.
    • Extract the product with ethyl acetate, wash, and dry as previously described.
  • Yield : Approximately 81% after recrystallization from n-hexane.

Method C: Multi-Step Synthesis

A more complex synthetic route involving multiple steps can also be employed to achieve higher functionalization levels.

  • Reagents :

    • Starting materials include phenolic compounds and brominated intermediates.
  • Procedure :
    This method typically involves:

    • Stepwise bromination of phenolic precursors.
    • Hydroxymethylation reactions under acidic conditions.
    • Final purification through recrystallization or chromatography.
  • Yield : Varies significantly based on each step; overall yield may be lower than direct methods but allows for greater structural complexity.

Method Main Reagents Yield (%) Key Features
Method A Trimethylolpropane, p-toluenesulfonic acid ~73% Simple one-pot synthesis
Method B Dimethylformamide, p-toluenesulfonic acid ~81% Higher yield due to better solubility
Method C Phenolic compounds, brominated intermediates Variable Allows for structural diversity

The preparation of 2,4-Bis[(2-bromophenyl)(hydroxy)methyl]benzene-1,3,5-triol can be achieved through various synthetic routes, each with its advantages regarding yield and complexity. Direct methods tend to provide higher yields with simpler procedures, while multi-step methods allow for more functionalization but may require careful optimization to maximize overall yield.

Chemical Reactions Analysis

Types of Reactions

2,4-Bis[(2-bromophenyl)(hydroxy)methyl]benzene-1,3,5-triol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.

    Reduction: The bromine atoms can be reduced to form hydrogen atoms.

    Substitution: The bromine atoms can be substituted with other functional groups such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Conditions often involve the use of nucleophiles like ammonia (NH3) or thiols (R-SH) under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while substitution reactions can produce a variety of functionalized derivatives.

Scientific Research Applications

2,4-Bis[(2-bromophenyl)(hydroxy)methyl]benzene-1,3,5-triol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,4-Bis[(2-bromophenyl)(hydroxy)methyl]benzene-1,3,5-triol involves its interaction with specific molecular targets and pathways. The hydroxyl groups can form hydrogen bonds with biological molecules, while the bromine atoms can participate in halogen bonding. These interactions can influence the compound’s biological activity and its effects on cellular processes .

Comparison with Similar Compounds

Core Framework and Substituents

  • Target Compound : Benzene-1,3,5-triol core with two (2-bromophenyl)(hydroxy)methyl groups.
  • 4,4'-Bis(Bromomethyl)-1,1'-biphenyl : Biphenyl core with bromomethyl groups at para positions .
  • 1,3-Bis(4-bromophenyl)-2-propanone: Acetone backbone flanked by para-bromophenyl groups .

Key Differences :

  • The target compound’s hydroxyl-rich core enhances hydrogen bonding and solubility in polar solvents compared to non-hydroxylated analogs.

Physicochemical Properties

Property Target Compound* 4,4'-Bis(Bromomethyl)-1,1'-biphenyl 1,3-Bis(4-bromophenyl)-2-propanone
Molecular Formula C₂₆H₁₉Br₂O₅ C₁₄H₁₂Br₂ C₁₅H₁₂Br₂O
Functional Groups 3 hydroxyls, 2 bromophenyls Bromomethyl Ketone, bromophenyls
Polarity High (due to hydroxyls) Moderate (non-polar core) Moderate (ketone group)
Steric Hindrance High (ortho-bromine) Low (para-substitution) Moderate (para-bromine)

*Note: Specific experimental data (e.g., melting point, solubility) for the target compound are unavailable in the provided evidence.

Biological Activity

2,4-Bis[(2-bromophenyl)(hydroxy)methyl]benzene-1,3,5-triol is a polyphenolic compound notable for its complex structure, which includes two bromophenyl groups and three hydroxymethyl groups. Its molecular formula is C20_{20}H16_{16}Br2_{2}O5_{5}, and it has a molecular weight of approximately 496.1 g/mol . This compound's unique arrangement of functional groups suggests potential biological activities that warrant further exploration.

Structural Features

The compound's structure enhances its reactivity and potential for interactions with biological molecules, primarily through hydrogen bonding and halogen bonding mechanisms. These interactions may influence various cellular processes, including enzyme activity and receptor binding.

Property Value
Molecular FormulaC20_{20}H16_{16}Br2_{2}O5_{5}
Molecular Weight496.1 g/mol
CAS Number651322-74-6
LogP4.4918

Antioxidant Properties

Preliminary studies indicate that 2,4-Bis[(2-bromophenyl)(hydroxy)methyl]benzene-1,3,5-triol may exhibit antioxidant properties . The presence of hydroxymethyl groups can facilitate the scavenging of free radicals, potentially mitigating oxidative stress in biological systems.

Anti-inflammatory Effects

Research suggests that this compound may also possess anti-inflammatory properties . The bromine substituents are known to enhance the compound's ability to modulate inflammatory pathways, although detailed pharmacological evaluations are still required to confirm these effects.

Anticancer Activity

Similar compounds with structural similarities have demonstrated significant anticancer activities. For instance, bromophenolic compounds have been reported to inhibit the growth of various cancer cell lines, including HeLa and A549 cells. These compounds often induce apoptosis through mitochondrial pathways and inhibit key enzymes involved in cancer progression .

A comparative analysis of similar compounds shows that those with brominated phenyl groups tend to exhibit stronger anticancer activities than their chlorinated or fluorinated counterparts due to the enhanced reactivity of bromine:

Compound Name IC50 (µM) Cell Line Mechanism of Action
2,4-Bis[(2-bromophenyl)(hydroxy)methyl]benzene-1,3,5-triolTBDTBDTBD
BP 1.9 (Bromophenol derivative)4.29 ± 0.79A549Induces ROS-mediated apoptosis
BP 1.10 (Bromophenol derivative)TBDHeLaInhibits topoisomerase activity

The biological activity of 2,4-Bis[(2-bromophenyl)(hydroxy)methyl]benzene-1,3,5-triol may involve multiple mechanisms:

  • Enzyme Inhibition: The compound may inhibit specific enzymes related to cancer cell proliferation and survival.
  • Reactive Oxygen Species (ROS) Production: It could stimulate the production of ROS leading to apoptosis in cancer cells.
  • Cell Cycle Arrest: Similar compounds have shown the ability to induce cell cycle arrest at various phases, particularly G0/G1 phase in A549 cells .

Case Studies

Research on related bromophenolic compounds has provided insights into their biological activities:

  • A study demonstrated that a bromophenol derivative induced significant cytotoxicity in human cervical carcinoma cells by activating apoptotic pathways.
  • Another investigation highlighted the ability of certain brominated compounds to enhance insulin sensitivity in diabetic models by inhibiting protein tyrosine phosphatase 1B (PTP1B) .

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